molecular formula C11H12BrNO2 B2463459 Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 1508913-34-5

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B2463459
CAS No.: 1508913-34-5
M. Wt: 270.126
InChI Key: DCQXYNDRHYFYQX-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the molecular formula C11H12BrNO2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 6th position and a methyl ester group at the 4th position of the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 6th position. The resulting 6-bromo-1,2,3,4-tetrahydroquinoline is then reacted with methanol and a catalytic amount of sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding tetrahydroquinoline derivative without the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of quinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in an appropriate solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted tetrahydroquinoline derivatives.

    Reduction: Formation of 1,2,3,4-tetrahydroquinoline-4-carboxylate.

    Oxidation: Formation of quinoline-4-carboxylate derivatives.

Scientific Research Applications

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
  • Methyl 8-allyl-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

Uniqueness

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the specific positioning of the bromine atom and the ester group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-3,6,8,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQXYNDRHYFYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508913-34-5
Record name methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
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